molecular formula C24H23FN4O3S B11242512 1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11242512
M. Wt: 466.5 g/mol
InChI Key: VSJZRLYVQZAYQW-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the triazolothiadiazine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, and modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    Fluorophenyl and Methoxyphenyl Derivatives: Compounds with similar substituents may have related properties and applications.

Properties

Molecular Formula

C24H23FN4O3S

Molecular Weight

466.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C24H23FN4O3S/c1-4-19(30)23-22(16-8-10-17(25)11-9-16)29(21(31)5-2)28-20(26-27-24(28)33-23)14-15-6-12-18(32-3)13-7-15/h6-13H,4-5,14H2,1-3H3

InChI Key

VSJZRLYVQZAYQW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)CC)C4=CC=C(C=C4)F

Origin of Product

United States

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